molecular formula C17H14FN3O3 B4885571 N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine

N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine

Cat. No. B4885571
M. Wt: 327.31 g/mol
InChI Key: VVXCLIDJZKGTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine, also known as Compound K, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This compound has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various pathways, including inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has been found to have neuroprotective effects by reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method. Finally, studies are needed to evaluate the safety and efficacy of N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine in animal and human trials.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-5-nitroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-5-1-2-6-16(13)24-11-10-19-14-7-8-15(21(22)23)12-4-3-9-20-17(12)14/h1-9,19H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXCLIDJZKGTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenoxy)ethyl]-5-nitroquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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